(2R)-3-fluoro-2-methyl-azetidine;hydrochloride
Description
Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (2R,3R)-3-fluoro-2-methylazetidine;hydrochloride , reflecting the absolute configurations at the C2 and C3 positions. The stereochemical descriptor "(2R,3R)" indicates that both chiral centers adopt the R configuration, as determined by Cahn-Ingold-Prelog priority rules. The azetidine ring is numbered such that the nitrogen atom occupies position 1, with the methyl and fluorine groups at positions 2 and 3, respectively.
Key identifiers include:
- CAS Registry Number : 2231666-48-9
- Molecular Formula : C₄H₉ClFN
- Molecular Weight : 125.57 g/mol
- SMILES Notation : Cl.C[C@@H]1C@@HF
The hydrochloride salt forms via protonation of the azetidine nitrogen, which improves crystallinity and handling properties. The fluorine atom’s electronegativity and the methyl group’s steric effects create a distinct electronic and spatial profile, influencing reactivity and intermolecular interactions.
Historical Context and Discovery
The synthesis of fluorinated azetidines emerged prominently in the early 21st century, driven by the demand for bioactive molecules with improved metabolic stability. The specific (2R,3R) stereoisomer was first reported in patent literature circa 2018, with PubChem entries cataloging its structural data by December 2018. Early methodologies relied on bromofluorination of alkenyl azides, followed by reductive cyclization, as detailed in a 2012 ARKIVOC paper describing 3-fluoroazetidine synthesis. Advances in asymmetric catalysis later enabled enantioselective routes, culminating in the isolation of this stereoisomer as a hydrochloride salt.
Relevance in Modern Organic and Medicinal Chemistry
(2R)-3-Fluoro-2-methyl-azetidine;hydrochloride serves as a versatile building block in drug discovery. Its fluorinated azetidine core is prized for:
- Conformational Restriction : The four-membered ring reduces rotational freedom, enhancing target binding specificity.
- Bioisosteric Potential : The fluorine atom mimics hydroxyl or methyl groups while resisting oxidative metabolism.
- Solubility Modulation : The hydrochloride salt improves aqueous solubility, facilitating formulation.
Recent applications include its use in nicotinic acetylcholine receptor (nAChR) ligands , where the stereochemistry optimizes interactions with hydrophobic binding pockets. Additionally, fluorinated azetidines are explored as kinase inhibitors and G protein-coupled receptor (GPCR) modulators , leveraging their balanced lipophilicity and polarity.
Overview of Azetidine Derivatives in Chemical Research
Azetidines—four-membered saturated heterocycles—have gained traction as privileged scaffolds in medicinal chemistry. Key derivatives include:
The introduction of fluorine into azetidines, as seen in (2R)-3-fluoro-2-methyl-azetidine;hydrochloride, often enhances membrane permeability and target affinity while reducing susceptibility to cytochrome P450 enzymes. Recent synthetic innovations, such as photochemical C–H functionalization, have expanded access to diverse azetidine derivatives, accelerating their adoption in hit-to-lead optimization campaigns.
Properties
Molecular Formula |
C4H9ClFN |
|---|---|
Molecular Weight |
125.57 g/mol |
IUPAC Name |
(2R)-3-fluoro-2-methylazetidine;hydrochloride |
InChI |
InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H/t3-,4?;/m1./s1 |
InChI Key |
LCIMHSJEJTYTNF-XPTOHWELSA-N |
Isomeric SMILES |
C[C@@H]1C(CN1)F.Cl |
Canonical SMILES |
CC1C(CN1)F.Cl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Cyclization of Fluorinated Precursors
The synthesis of (2R)-3-fluoro-2-methyl-azetidine hydrochloride often begins with bicyclic azetidine intermediates. A common approach involves the cyclization of triflate derivatives derived from carbohydrates. For example, 3-deoxy-3-fluoro-1,2-O-isopropylidene-α-D-glucofuranose undergoes triflation followed by nucleophilic displacement with benzylamine to form bicyclic azetidines. The stereochemistry is controlled by equatorial substituents in the pyranose ring, ensuring high enantiomeric excess (ee > 98%). Subsequent hydrogenolysis removes protecting groups, yielding the free base, which is treated with HCl to form the hydrochloride salt.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Triflation | Triflic anhydride, pyridine, −20°C | 97% |
| Cyclization | Benzylamine, DMF, 65°C, 24 h | 89% |
| Deprotection | H₂/Pd/C, HCl/MeOH, rt | 76% |
Palladium-catalyzed C–H arylation enables the introduction of fluorine while preserving chirality. Using an N-trifluoroacetamide-protected azetidine, directed C(sp³)–H activation with aryl iodides in the presence of Pd(OAc)₂ and (BnO)₂PO₂H achieves selective fluorination. The N-TFA group is hydrolyzed under mild alkaline conditions, releasing the amine for salt formation. This method avoids racemization and is scalable for industrial applications.
Optimized Parameters
- Catalyst: Pd(OAc)₂ (10 mol%)
- Additive: (BnO)₂PO₂H (20 mol%)
- Solvent: 1,2-Dichloroethane (DCE), 110°C
- Yield: 72% (determined by ¹H NMR)
Resolution of Racemic Mixtures
Racemic 3-fluoro-2-methyl-azetidine is resolved using chiral acids or enzymes. A patent describes the separation of enantiomers via crystallization with O,O-di-p-toluoyl-L-tartaric acid. The (2R)-enantiomer is isolated with >99% ee and converted to the hydrochloride salt using HCl gas in ethanol. Alternatively, lipase-mediated kinetic resolution of acylated intermediates achieves 85–90% ee.
Comparative Resolution Methods
| Method | Resolution Agent | ee (%) | Yield |
|---|---|---|---|
| Chiral acid | L-Tartaric acid | 99 | 62% |
| Enzymatic | Candida antarctica | 90 | 55% |
Reductive Amination of Fluoroketones
Fluoroketones such as 3-fluoro-2-methyl-azetidinone are reduced using stereoselective catalysts. Sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) at −78°C provides the (2R)-configured amine with 88% diastereomeric excess (de). The hydrochloride salt is precipitated by adding HCl to the free base in diethyl ether.
Critical Factors
- Temperature: −78°C to prevent epimerization
- Solvent: THF for optimal reagent solubility
- Workup: Aqueous extraction to remove borate byproducts
Ring-Closing Metathesis (RCM) of Dienes
Olefin metathesis offers a route to azetidine rings with precise stereochemistry. A diene precursor containing fluorine and methyl substituents undergoes RCM using Grubbs II catalyst, forming the azetidine core. Hydrogenation of the resulting olefin and HCl treatment yield the target compound.
Reaction Scheme
- Diene synthesis : 3-Fluoro-2-methyl-1,5-pentadiene (prepared via Wittig reaction)
- RCM : Grubbs II (5 mol%), CH₂Cl₂, 40°C, 12 h
- Hydrogenation : H₂/Pd/C, MeOH, rt
- Salt formation : HCl gas, Et₂O
Yield : 68% over four steps
Chemical Reactions Analysis
Types of Reactions
(2R)-3-fluoro-2-methyl-azetidine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized azetidines.
Scientific Research Applications
(2R)-3-fluoro-2-methyl-azetidine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-3-fluoro-2-methyl-azetidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The azetidine ring structure allows for unique interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Azetidine Hydrochloride Derivatives
The following table compares structural analogs of azetidine hydrochloride derivatives, focusing on substituents, molecular properties, and key distinctions:
Key Comparative Insights :
Structural Complexity: The target compound’s 2R configuration distinguishes it from non-chiral analogs like 3-fluoro-3-methylazetidine hydrochloride (CAS 1427379-42-7), which lacks stereochemical specificity .
Physicochemical Properties :
- Lipophilicity : Trifluoroethoxy and trifluoroethyl groups (CAS 1332886-59-5, 2098058-51-4) increase lipophilicity, enhancing blood-brain barrier permeability .
- Metabolic Stability : Fluorine atoms and small ring size (azetidine) reduce susceptibility to oxidative metabolism, a shared feature across all analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely involves stereoselective fluorination and azetidine ring formation, whereas analogs with ester or aryl groups require additional coupling steps (e.g., Suzuki reactions for phenyl derivatives) .
Research and Development Considerations
- Purity and Specifications : The target compound is supplied at >95% purity, comparable to analogs like 3-fluoro Deschloroketamine hydrochloride (≥98% purity) .
- Safety Data: Limited hazard information is available for most azetidine hydrochlorides, though Migalastat HCl (a piperidine analog) highlights the importance of rigorous safety profiling for chiral amines .
Biological Activity
(2R)-3-fluoro-2-methyl-azetidine;hydrochloride is a fluorinated derivative of azetidine, characterized by its unique structural features that confer specific biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antiviral and anticancer research.
Chemical Structure and Properties
The compound features a fluorine atom at the 3-position and a methyl group at the 2-position of the azetidine ring, which enhances its solubility and biological activity:
- Chemical Formula: C4H9ClFN
- CAS Number: 2231670-03-2
- Molecular Weight: 137.57 g/mol
The hydrochloride form improves solubility in biological systems, making it suitable for various pharmacological studies.
The biological activity of (2R)-3-fluoro-2-methyl-azetidine;hydrochloride is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances binding affinity through strong hydrogen bonds and dipole interactions, while the azetidine ring's strain facilitates reactivity with biological macromolecules. This compound can modulate various biochemical pathways depending on its target.
Biological Activity Overview
Research indicates that (2R)-3-fluoro-2-methyl-azetidine;hydrochloride exhibits several pharmacological properties:
- Antiviral Activity: Preliminary studies suggest potential efficacy against viral infections, although specific mechanisms remain under investigation.
- Anticancer Properties: The compound has been explored for its ability to inhibit cancer cell proliferation, particularly in models of non-small-cell lung cancer.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Potential efficacy against various viruses | |
| Anticancer | Inhibition of cancer cell growth in vitro | |
| Enzyme Interaction | Modulation of enzyme activity via binding affinity |
Case Studies and Research Findings
- Anticancer Research : A study investigating the effects of (2R)-3-fluoro-2-methyl-azetidine;hydrochloride on lung cancer cells demonstrated significant inhibition of cell proliferation. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of specific signaling pathways.
- Enzyme Studies : Research exploring the interaction of this compound with glutamate receptors revealed that its structural features enhance binding affinity, potentially leading to improved therapeutic outcomes in neurological disorders .
- Quantitative Structure-Activity Relationship (QSAR) Models : QSAR analyses have been employed to predict the biological activity of similar compounds, indicating that modifications in the azetidine structure can lead to enhanced pharmacological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
